Cas no 17823-38-0 (4-amino-2,3,5,6-tetrafluorobenzonitrile)

4-amino-2,3,5,6-tetrafluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile,4-amino-2,3,5,6-tetrafluoro-
- 4-AMINO-2,3,5,6-TETRAFLUOROBENZONITRILE
- 4-amino-2,3,5,6-tetrafluorobenzenecarbonitrile
- 4-amino-tetrafluoro-benzonitrile
- 4-CN-C6F4NH2
- TIMTEC-BB SBB000281
- 4-Aminotetrafluorobenzonitrile
- 4-Cyano-2,3,5,6-tetrafluoroaniline, 4-Amino-2,3,5,6-tetrafluorobenzonitrile
- 4-Aminotetrafluorobenzonitrile 99%
- 4-Amino-2,3,5,6-tetrafluorobenzonitrile99%
- 4-Amino-2,3,5,6-tetrafluorobenzonitrile 99%
- J-011361
- EINECS 241-783-0
- NS00052877
- AKOS006222288
- FT-0617446
- AT26912
- SCHEMBL5154882
- MFCD00007645
- 4-Amino-2,3,5,6-tetrafluor-benzonitril
- A812347
- CS-0376864
- Benzonitrile, 4-amino-2,3,5,6-tetrafluoro-
- DTXSID7075131
- 17823-38-0
- EN300-8094131
- 4-Amino-2,3,5,6-tetrafluorobenzonitrile, 99%
- ZFQKTZQBBRHWPC-UHFFFAOYSA-N
- SY345344
- 4-Amino-2,3,5,6-Tetrafluoro-Benzonitrile
- DTXCID5035666
- DB-044324
- 4-amino-2,3,5,6-tetrafluorobenzonitrile
-
- MDL: MFCD00007645
- Inchi: InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2
- InChI Key: ZFQKTZQBBRHWPC-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(C(=C(C(=C1F)F)N)F)F
Computed Properties
- Exact Mass: 190.01500
- Monoisotopic Mass: 190.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 49.8A^2
- Tautomer Count: nothing
- XLogP3: 1.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.54
- Melting Point: 96-98 °C(lit.)
- Boiling Point: 234.9°Cat760mmHg
- Flash Point: 95.9°C
- Refractive Index: 1.488
- PSA: 49.81000
- LogP: 2.27808
- Solubility: Not determined
4-amino-2,3,5,6-tetrafluorobenzonitrile Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
4-amino-2,3,5,6-tetrafluorobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-amino-2,3,5,6-tetrafluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC1099-1g |
4-Aminotetrafluorobenzonitrile |
17823-38-0 | 95% | 1g |
£218.00 | 2025-02-19 | |
Enamine | EN300-8094131-0.5g |
4-amino-2,3,5,6-tetrafluorobenzonitrile |
17823-38-0 | 95.0% | 0.5g |
$164.0 | 2025-02-21 | |
Enamine | EN300-8094131-2.5g |
4-amino-2,3,5,6-tetrafluorobenzonitrile |
17823-38-0 | 95.0% | 2.5g |
$474.0 | 2025-02-21 | |
Enamine | EN300-8094131-0.25g |
4-amino-2,3,5,6-tetrafluorobenzonitrile |
17823-38-0 | 95.0% | 0.25g |
$88.0 | 2025-02-21 | |
Enamine | EN300-8094131-10.0g |
4-amino-2,3,5,6-tetrafluorobenzonitrile |
17823-38-0 | 95.0% | 10.0g |
$1040.0 | 2025-02-21 | |
1PlusChem | 1P0026BC-100mg |
Benzonitrile, 4-amino-2,3,5,6-tetrafluoro- |
17823-38-0 | 95% | 100mg |
$129.00 | 2025-02-19 | |
Enamine | EN300-8094131-5g |
4-amino-2,3,5,6-tetrafluorobenzonitrile |
17823-38-0 | 95% | 5g |
$701.0 | 2023-09-02 | |
1PlusChem | 1P0026BC-250mg |
Benzonitrile, 4-amino-2,3,5,6-tetrafluoro- |
17823-38-0 | 95% | 250mg |
$160.00 | 2025-02-19 | |
1PlusChem | 1P0026BC-1g |
Benzonitrile, 4-amino-2,3,5,6-tetrafluoro- |
17823-38-0 | 95% | 1g |
$344.00 | 2025-02-19 | |
A2B Chem LLC | AB00696-50mg |
Benzonitrile, 4-amino-2,3,5,6-tetrafluoro- |
17823-38-0 | 95% | 50mg |
$77.00 | 2024-04-20 |
4-amino-2,3,5,6-tetrafluorobenzonitrile Related Literature
-
Tamara A. Vaganova,Enrico Benassi,Yurij V. Gatilov,Igor P. Chuikov,Denis P. Pishchur,Evgenij V. Malykhin CrystEngComm 2022 24 987
Additional information on 4-amino-2,3,5,6-tetrafluorobenzonitrile
4-Amino-2,3,5,6-Tetrafluorobenzonitrile: Introduction and Applications
4-Amino-2,3,5,6-tetrafluorobenzonitrile, also known by its CAS number 17823-38-0, is a highly fluorinated aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an amino group (-NH₂) and four fluorine atoms attached to a benzonitrile framework. The presence of multiple fluorine atoms imparts distinctive electronic and physical properties to the molecule, making it a valuable component in modern chemical synthesis.
The synthesis of 4-amino-2,3,5,6-tetrafluorobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled more efficient and selective methods for introducing fluorine atoms into aromatic systems. For instance, the use of electrophilic fluorination reagents such as XF (where X represents halogens like Cl or Br) has been explored extensively. These methods not only enhance the yield of the desired product but also minimize the formation of by-products.
In terms of physical properties, 4-amino-2,3,5,6-tetrafluorobenzonitrile exhibits high thermal stability due to the electron-withdrawing effects of the fluorine atoms. This stability makes it suitable for applications in high-temperature environments. Additionally, the compound's solubility in various solvents has been studied extensively. Research indicates that it shows moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which is advantageous for its use in organic synthesis reactions.
The electronic properties of 4-amino-2,3,5,6-tetrafluorobenzonitrile are particularly intriguing. The amino group acts as an electron-donating substituent, while the fluorine atoms exert strong electron-withdrawing effects. This creates a unique balance of electronic characteristics that can be exploited in various chemical transformations. Recent studies have demonstrated its utility as a precursor in the synthesis of bioactive compounds. For example, researchers have successfully employed this compound in the construction of novel heterocyclic frameworks with potential pharmacological activity.
In the field of materials science, 4-amino-2,3,5,6-tetrafluorobenzonitrile has shown promise as a building block for advanced materials such as polymers and coordination complexes. Its ability to participate in both nucleophilic and electrophilic reactions makes it versatile for cross-coupling reactions with metals like palladium and copper. Furthermore, its application in electrochemistry has been explored due to its ability to stabilize metal surfaces under oxidative conditions.
The latest research on CAS No 17823-38-0 has focused on its role in drug discovery programs. Several studies have highlighted its potential as a lead compound for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions makes it a valuable candidate for further exploration.
In conclusion, 4-amino-2,3,5,6-tetrafluorobenzonitrile, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across pharmaceuticals, materials science
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